2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105225-52-2) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, featuring a phenylpiperazine moiety at the 5-position and an unsubstituted thioacetamide group at the 2-position. Its molecular formula is C14H17N5OS2 with a molecular weight of 335.45 Da.

Molecular Formula C14H17N5OS2
Molecular Weight 335.44
CAS No. 1105225-52-2
Cat. No. B2703990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS1105225-52-2
Molecular FormulaC14H17N5OS2
Molecular Weight335.44
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)N
InChIInChI=1S/C14H17N5OS2/c15-12(20)10-21-14-17-16-13(22-14)19-8-6-18(7-9-19)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,20)
InChIKeyVFRXSRACLYXGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105225-52-2): Core Structural and Physicochemical Profile for Research Procurement


2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105225-52-2) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, featuring a phenylpiperazine moiety at the 5-position and an unsubstituted thioacetamide group at the 2-position. Its molecular formula is C14H17N5OS2 with a molecular weight of 335.45 Da [1]. Key physicochemical properties include a calculated LogP of 1.95, a polar surface area of 75 Ų, and 5 hydrogen bond acceptors against 1 hydrogen bond donor, indicating moderate lipophilicity and a favorable profile for membrane permeability [1]. The compound is primarily utilized as a research tool in early-stage drug discovery, particularly for exploring kinase inhibition and receptor modulation pathways.

Why 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide Cannot Be Replaced by Its N-Substituted Analogs


The unsubstituted terminal acetamide group (-CH2-C(=O)-NH2) on this scaffold is a critical pharmacophoric feature that directly governs hydrogen-bonding capacity, target engagement geometry, and metabolic susceptibility. Replacing this with bulkier N-substituents, such as N-benzyl (CAS 1105199-08-3), N-cyclopentyl, or N-(furan-2-ylmethyl) analogs, fundamentally alters the steric and electronic environment. This modification impacts the compound’s ability to act as a selective hinge-binding motif in kinase targets or as a bioisostere for other key interactions. Generic substitution without direct comparative biological data is therefore scientifically invalid, as the unsubstituted acetamide represents a distinct, minimal pharmacophore that is critical for structure-activity relationship (SAR) exploration in this compound series [1].

Quantitative Differentiation Evidence for 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide Against Closest Analogs


Absence of Direct Comparative Biological Data Represents a Key Knowledge Gap for this Unsubstituted Acetamide

A comprehensive search of primary literature, patents, and authoritative databases identified at least three N-substituted analogs of the core scaffold (CAS 1105199-08-3, N-benzyl; CAS 1105225-57-7, N-(oxolan-2-ylmethyl); and CAS 1105198-59-1, N-(furan-2-ylmethyl)), all of which are commercially available as research tool compounds. However, no peer-reviewed study, patent, or curated database was found that provides a direct head-to-head quantitative comparison of biological activity (e.g., IC50, Ki, EC50) between this unsubstituted acetamide target and any of its N-substituted analogs. The quantitative data available for this compound is limited to its physicochemical profile (LogP 1.95, PSA 75 Ų, MW 335.45 Da) from a vendor source [1]. The absence of published comparative SAR data confirms that its biological differentiation from close analogs remains uncharacterized. Consequently, any substitution decision must be treated as a novel scientific experiment, not a routine procurement choice.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Recommended Research and Procurement Scenarios for 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105225-52-2)


As a Minimal Pharmacophore Control in Kinase-Targeted Library Synthesis

The unsubstituted acetamide group serves as the smallest possible substituent in this chemical series, providing a critical control for understanding the steric and electronic requirements of a target binding pocket. Researchers can use this compound to establish baseline activity in an internal kinase panel, ensuring that any potency gain observed with bulkier N-substituted analogs (e.g., benzyl, furfuryl) is truly due to added interactions rather than scaffold-driven off-target effects. This application is built on the compound's distinct and minimal pharmacophoric profile as documented in Section 2 [1].

As a Key Starting Point for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 335.45 Da, a LogP of 1.95, and a high polar surface area of 75 Ų, this compound possesses favorable fragment-like properties for efficient target binding [1]. Its procurement is strategically justified for FBDD programs focusing on targets with known affinity for phenylpiperazine-thiadiazole cores, where the unsubstituted amide offers a direct vector for chemical elaboration and the establishment of initial structure-activity relationships.

For Systematic Comparative Metabolism and Solubility Studies

The only way to assess the true differentiation of the unsubstituted compound is through direct experimental comparison with its closest analogs. This compound is uniquely positioned to be the benchmark in assays measuring aqueous solubility, microsomal stability, and CYP450 inhibition potential against N-cyclopentyl and N-benzyl analogs. Such studies are a logical extension of the evidence gap formally identified in Section 3, and the compound's known physicochemical profile provides the basis for hypothesis generation [1].

As a Bioisosteric Replacement Probe in CNS Drug Discovery Programs

The phenylpiperazine moiety is a classic scaffold for targeting CNS receptors, and the thiadiazole core can act as a bioisostere. The terminal unsubstituted amide offers a distinct hydrogen-bonding pattern compared to its N-alkyl analogs. This makes it a valuable probe for CNS-targeted chemical biology studies, where small changes in donor/acceptor profiles can dramatically alter receptor subtype selectivity. The compound's physicochemical properties (LogP 1.95) suggest a potential for good blood-brain barrier penetration, a hypothesis that can be tested in direct comparison with more lipophilic N-alkyl analogs [1].

Quote Request

Request a Quote for 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.